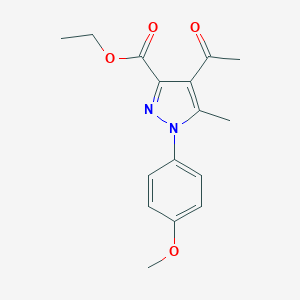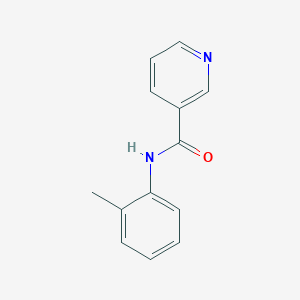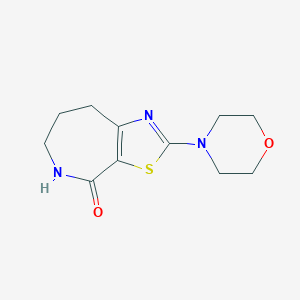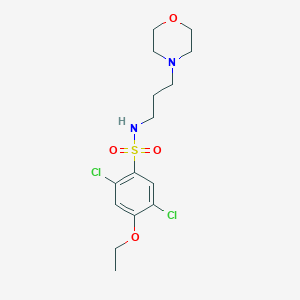![molecular formula C16H18ClNO3S B275218 [(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine](/img/structure/B275218.png)
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine is an organic compound with the molecular formula C16H18ClNO3S and a molecular weight of 339.8 g/mol. This compound is characterized by the presence of a benzyl group, a chloro substituent, a propoxy group, and a sulfonamide functional group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine typically involves the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of N-benzyl-5-substituted-2-propoxybenzene-1-sulfonamides.
Oxidation Reactions: Formation of N-benzyl-5-chloro-2-formylbenzene-1-sulfonamide or N-benzyl-5-chloro-2-carboxybenzene-1-sulfonamide.
Reduction Reactions: Formation of N-benzyl-5-chloro-2-propoxybenzene-1-amine.
Aplicaciones Científicas De Investigación
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of target proteins. This interaction can lead to the inhibition of enzymatic activity or the alteration of cellular signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine can be compared with other sulfonamide compounds, such as:
N-benzyl-4-chloro-2-propoxybenzene-1-sulfonamide: Similar structure but with the chloro substituent at the 4-position.
N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of a propoxy group.
N-benzyl-5-chloro-2-ethoxybenzene-1-sulfonamide: Similar structure but with an ethoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H18ClNO3S |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
N-benzyl-5-chloro-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-2-10-21-15-9-8-14(17)11-16(15)22(19,20)18-12-13-6-4-3-5-7-13/h3-9,11,18H,2,10,12H2,1H3 |
Clave InChI |
ZFVJHSAGAAOBNE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canónico |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275135.png)
![3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B275136.png)

![5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B275144.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)


![5'-METHYLSPIRO[ADAMANTANE-2,2'-[1,3]THIAZOLIDIN]-4'-ONE](/img/structure/B275156.png)
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)
![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11-hexaene-14-thione](/img/structure/B275161.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)


